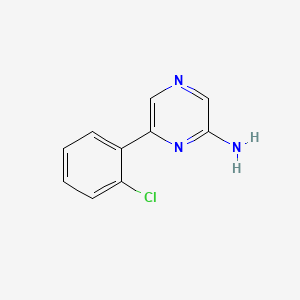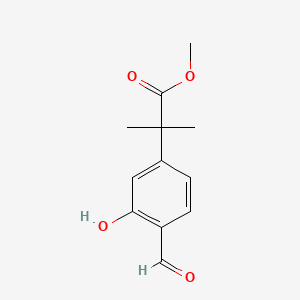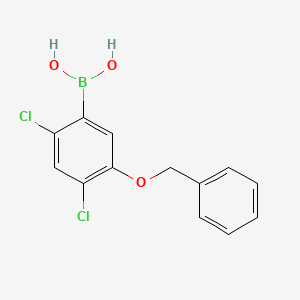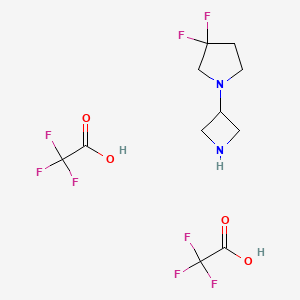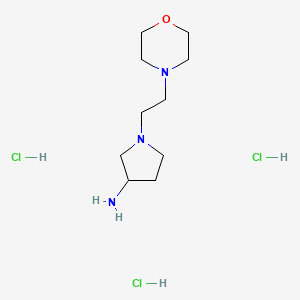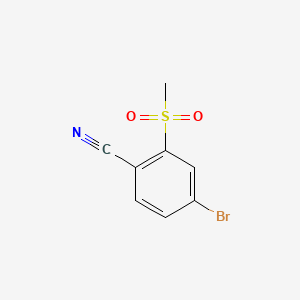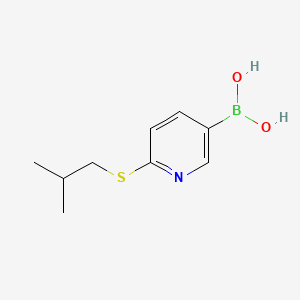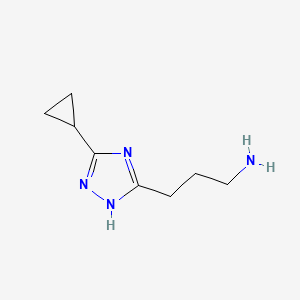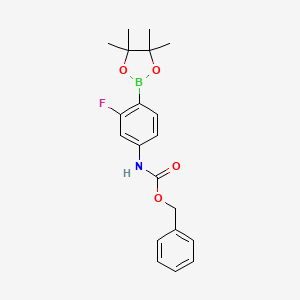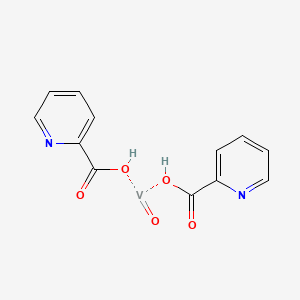
Oxobis(picolinato)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis(picolinato)vanadium is a coordination compound featuring vanadium in its oxidation state. This compound is characterized by the presence of oxo and picolinato ligands, which coordinate to the vanadium center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxobis(picolinato)vanadium typically involves the reaction of vanadium precursors with picolinic acid under controlled conditions. One common method includes the use of vanadium pentoxide and picolinic acid in an aqueous medium, followed by the addition of a reducing agent to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Techniques such as solvent-free synthesis and dry-melt reactions have been explored to enhance the scalability and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Oxobis(picolinato)vanadium undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of vanadium.
Substitution: Ligand substitution reactions can occur, where the picolinato ligands are replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Various ligands like pyridine or phenanthroline in the presence of suitable solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) species, while reduction can produce vanadium(IV) complexes .
Scientific Research Applications
Mechanism of Action
The mechanism by which oxobis(picolinato)vanadium exerts its effects involves its interaction with biological molecules and enzymes. In the context of its insulin-mimetic activity, the compound is believed to inhibit protein tyrosine phosphatases, thereby enhancing insulin signaling pathways . This inhibition leads to increased phosphorylation of insulin receptors and downstream signaling molecules, promoting glucose uptake and metabolism .
Comparison with Similar Compounds
Bis(picolinato)zinc: Similar in structure but with zinc as the central metal.
Oxobis(quinolinolato)vanadium: Features quinolinolato ligands instead of picolinato.
Uniqueness: Oxobis(picolinato)vanadium is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Its ability to mimic insulin activity sets it apart from other vanadium complexes, making it a valuable compound for medicinal research .
Properties
IUPAC Name |
oxovanadium;pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRISQIRIVKXKBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14049-90-2 |
Source


|
| Record name | Bis(picolinato)oxovanadium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)
